

# Pemetrexed disodium hemipenta hydrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Pemetrexed disodium hemipenta
hydrate

Cat. No.:

B15565035

Get Quote

# An In-depth Technical Guide to Pemetrexed Disodium Hemipentahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of pemetrexed disodium hemipentahydrate. It includes detailed experimental protocols for its analysis and diagrams of its core signaling pathway and a representative experimental workflow.

## **Chemical Structure and Properties**

Pemetrexed is a multi-targeted antifolate antineoplastic agent.[1] The active pharmaceutical ingredient is typically supplied as a hydrated disodium salt, most commonly the hemipentahydrate or heptahydrate form.[2][3] It is a white to light-yellow or green-yellow lyophilized solid.[1]

#### **Chemical Identifiers and Molecular Formula**

The chemical identity of pemetrexed disodium hemipentahydrate is well-defined. It is the L-enantiomer that is the biologically active form.[4] PubChem lists the compound as a dimer in its hydrated form.[5]



| Identifier                       | Value                                                                                                                                                    | Source(s) |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Chemical Name                    | N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, disodium salt, hemipentahydrate                       | [1]       |
| IUPAC Name                       | tetrasodium;bis((2S)-2-[[4-[2-<br>(2-amino-4-oxo-3,7-<br>dihydropyrrolo[2,3-d]pyrimidin-<br>5-<br>yl)ethyl]benzoyl]amino]pentane<br>dioate);pentahydrate | [5]       |
| CAS Number                       | 357166-30-4                                                                                                                                              | [1][5]    |
| Molecular Formula<br>(Monomeric) | C20H19N5Na2O6·2.5H2O                                                                                                                                     | [1][3]    |
| Molecular Formula (Dimeric)      | C40H48N10Na4O17                                                                                                                                          | [5][6]    |

## **Physicochemical Properties**

The physicochemical properties of pemetrexed disodium hemipentahydrate are critical for its formulation and delivery. It is a hygroscopic, crystalline powder.[2]



| Property                               | Value                                                               | Source(s) |
|----------------------------------------|---------------------------------------------------------------------|-----------|
| Molecular Weight (Anhydrous)           | 471.0 g/mol                                                         | [3]       |
| Molecular Weight<br>(Hemipentahydrate) | 516.4 g/mol                                                         | [3]       |
| Molecular Weight (Dimer, Pentahydrate) | 1032.8 g/mol                                                        | [5][6]    |
| Appearance                             | White to light gray or light yellowish/green-yellowish solid/powder | [1][3]    |
| Melting Point                          | 274-276°C (decomposes)                                              | [7]       |
| Solubility (Water)                     | Freely soluble                                                      | [3]       |
| Solubility (Methanol)                  | Soluble                                                             | [3]       |
| Solubility (Ethanol)                   | Practically insoluble                                               | [3]       |
| pH (Reconstituted Solution)            | 6.6 - 8.5                                                           | [1][3]    |
| Protein Binding                        | ~81%                                                                | [8][9]    |

## **Mechanism of Action and Cellular Pharmacology**

Pemetrexed functions as a multi-targeted antifolate, disrupting metabolic processes essential for cell replication.[8][10] Its mechanism involves the inhibition of several key folate-dependent enzymes.

Cellular Uptake and Activation: Pemetrexed is transported into cells via the reduced folate carrier (RFC) and membrane folate binding protein.[11][12] Once inside the cell, it undergoes polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[13] The resulting polyglutamated forms are more potent inhibitors and are retained within the cell for longer periods, enhancing the drug's cytotoxic activity.[13]

Enzyme Inhibition: Pemetrexed and its polyglutamated metabolites inhibit three key enzymes in the purine and pyrimidine synthesis pathways:[9][14]



- Thymidylate Synthase (TS): Blocks the synthesis of thymidine, a crucial component of DNA.
- Dihydrofolate Reductase (DHFR): Prevents the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), depleting the folate cofactors required for nucleotide synthesis.
- Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibits the de novo purine synthesis pathway.

By blocking these pathways, pemetrexed prevents the formation of DNA and RNA precursors, leading to cell cycle arrest and apoptosis (programmed cell death).[9][15]

#### **Signaling Pathway Visualization**

The following diagram illustrates the cellular uptake, activation, and targets of pemetrexed.





Click to download full resolution via product page

Pemetrexed's mechanism of action pathway.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used in the characterization and evaluation of pemetrexed disodium hemipentahydrate.



#### **Enantiomeric Purity by Chiral HPLC**

The enantiomeric purity of pemetrexed is critical as the L-enantiomer is the active form. A chiral High-Performance Liquid Chromatography (HPLC) method is used for its determination.[16]

- Instrumentation: HPLC system with a photodiode array (PDA) detector.[16]
- Column: Chiralpak AD-H (250 x 4.6 mm, 5 μm).[16]
- Mobile Phase: A mixture of n-Hexane, Ethanol, Isopropyl alcohol, and Trifluoroacetic acid (TFA) in a ratio of 250:650:100:1 (v/v/v/v).[16]
- Flow Rate: 1.0 mL/min (typical, may require optimization).
- Column Temperature: 35°C.[16]
- Detection Wavelength: 240 nm.[16]
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve the pemetrexed disodium bulk drug in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
- Procedure:
  - Equilibrate the column with the mobile phase until a stable baseline is achieved.
  - Inject a solution of the D-isomer (distomer) to determine its retention time.
  - Inject the sample solution.
  - Monitor the chromatogram for the peaks corresponding to the L-enantiomer (pemetrexed) and the D-enantiomer.
- System Suitability: The resolution between the enantiomer peaks should be greater than 2.0.
   [17]
- Quantification: The percentage of the D-isomer is calculated based on the peak area relative to the total area of both enantiomer peaks. The limit of detection (LOD) and limit of



quantification (LOQ) for the D-isomer have been reported as 1.6 μg/mL and 5 μg/mL, respectively.[17]

#### Polymorphic Form by Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline form (e.g., hemipentahydrate vs. heptahydrate) and to distinguish it from the amorphous form.[2][18]

- Instrumentation: A powder X-ray diffractometer.
- Radiation Source: Cu Kα radiation (e.g., 40kV, 40mA).[19]
- Scan Range (2θ): Typically 2° to 50°.[19]
- Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
- Procedure:
  - The sample is placed in the diffractometer.
  - $\circ$  The X-ray diffraction pattern is recorded over the specified 20 range.
  - The resulting diffractogram is compared to reference patterns for known polymorphs.
- Data Interpretation: The hemipentahydrate form of pemetrexed disodium has characteristic diffraction peaks at 2θ values of approximately 4.7°, 9.5°, 10.2°, 10.5°, 18.1°, and 27.1°.[18] The heptahydrate form shows characteristic peaks at different positions.[2] An amorphous form will show a broad halo instead of sharp peaks.[20] It is noted that under conditions of high humidity (e.g., 25°C, 80% RH), the hemipentahydrate form can transform into the more stable heptahydrate form.[2]

#### In Vitro Cytotoxicity by MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of pemetrexed on cancer cell lines like A549 (non-small cell lung cancer).[21][22]



#### Materials:

- A549 human lung adenocarcinoma cell line.[21]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics).
- Pemetrexed stock solution (dissolved in water or DMSO).
- MTT reagent (5 mg/mL in PBS).[22]
- Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
- 96-well flat-bottomed plates.

#### Procedure:

- Cell Seeding: Seed A549 cells into 96-well plates at a density of approximately 1 x 10<sup>4</sup> cells/well in 100 μL of medium and incubate overnight (37°C, 5% CO<sub>2</sub>).[23]
- $\circ$  Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of pemetrexed (e.g., 0.01 nM to 100  $\mu$ M). Include untreated (vehicle control) wells.[21]
- Incubation: Incubate the plates for 72 hours.[21]
- MTT Addition: Add 20-50 μL of MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[23]
- $\circ$  Solubilization: Carefully remove the medium and add 100-150  $\mu L$  of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration to determine the IC<sub>50</sub> (the concentration that inhibits 50% of cell growth).





## **Workflow for In Vitro Cytotoxicity Assessment**

The following diagram outlines the logical workflow for performing an in vitro cytotoxicity experiment.





Click to download full resolution via product page

Experimental workflow for MTT cytotoxicity assay.



#### **Apoptosis Detection by Western Blot**

Western blotting can be used to detect key protein markers of apoptosis induced by pemetrexed, such as the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspases.[15] [24]

- Instrumentation: Electrophoresis and blotting equipment, imaging system.
- Primary Antibodies: Rabbit or mouse monoclonal antibodies targeting cleaved PARP, cleaved caspase-3, cleaved caspase-9, and a loading control (e.g., β-actin).
- Procedure:
  - Cell Treatment and Lysis: Treat cells (e.g., A549) with pemetrexed for a specified time (e.g., 72 hours).[24] Harvest and lyse the cells in RIPA buffer to extract total protein.
  - Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
  - SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a polyacrylamide gel.
  - Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
  - Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
  - Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
  - Washing: Wash the membrane multiple times with TBST.
  - Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.



 Data Interpretation: An increase in the bands corresponding to the cleaved forms of PARP (89 kDa) and caspases indicates the activation of apoptotic pathways.[15][24] The loading control is used to ensure equal protein loading across lanes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. researchgate.net [researchgate.net]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. mdpi.com [mdpi.com]
- 5. Pemetrexed Disodium Hemipentahydrate | C40H48N10Na4O17 | CID 135564527 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. Pemetrexed disodium hemipentahydrate | 357166-30-4 [chemicalbook.com]
- 8. Pemetrexed StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pemetrexed Wikipedia [en.wikipedia.org]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular, biochemical, and cellular pharmacology of pemetrexed PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Pharmacology and mechanism of action of pemetrexed PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]







- 18. New Polymorphic Forms of Pemetrexed Diacid and Their Use for the Preparation of Pharmaceutically Pure Amorphous and Hemipentahydrate Forms of Pemetrexed Disodium | MDPI [mdpi.com]
- 19. CN102050825B Method for preparing pemetrexed disodium 2.5 water crystal Google Patents [patents.google.com]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. researchgate.net [researchgate.net]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. mdpi.com [mdpi.com]
- 24. Pemetrexed Disodium Heptahydrate Induces Apoptosis and Cell-cycle Arrest in Nonsmall-cell Lung Cancer Carrying an EGFR Exon 19 Deletion | Anticancer Research [ar.iiarjournals.org]
- To cite this document: BenchChem. [Pemetrexed disodium hemipenta hydrate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565035#pemetrexed-disodium-hemipenta-hydratechemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com